REACTION_CXSMILES
|
CN([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]2[CH:17]=[CH:16][C:14](=[O:15])[CH:13]=[CH:12]2)=[CH:6][CH:5]=1)C.C1([OH:24])C=CC=CC=1.[OH-].[Na+].C([O-])(=O)C.[Na+].Cl[O-].[Na+].Cl.NC1C=CC(N(C)C)=CC=1>O>[CH:6]1[C:7](=[N:10][C:11]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)[CH:8]=[CH:9][C:4](=[O:24])[CH:5]=1 |f:2.3,4.5,6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2
|
Name
|
|
Quantity
|
0.075 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1=CC=C(N(C)C)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
reagents
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain a temperature of 0° to 5°
|
Type
|
CUSTOM
|
Details
|
during the reaction
|
Type
|
ADDITION
|
Details
|
The two solutions were then added simultaneously in the course of forty-five to sixty minutes
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WAIT
|
Details
|
was then continued for fifteen minutes
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
CUSTOM
|
Details
|
the product was then collected
|
Type
|
WASH
|
Details
|
washed several times with water
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |